Methyl butyrate is a short-chain aliphatic methyl ester (C5H10O2) widely procured as a high-purity solvent, a volatile chemical intermediate, and an industry-standard surrogate for biodiesel combustion research. Characterized by a boiling point of approximately 102 °C and a linear acyl structure, it provides an optimal balance of volatility and alkyl-chain length for both formulation and analytical modeling . In industrial procurement, it is prioritized over mixed esters and branched isomers for its precise thermal decomposition profile, predictable evaporation kinetics in solvent formulations, and unhindered steric accessibility in catalytic synthesis workflows[1].
Procurement substitution with closely related esters fundamentally alters process and application outcomes. Replacing methyl butyrate with ethyl esters (such as ethyl butyrate or ethyl propionate) introduces a different thermal decomposition mechanism—specifically a six-centered unimolecular dissociation—that invalidates its use as a surrogate for fatty acid methyl esters (FAMEs)[1]. Furthermore, ethyl butyrate possesses a significantly higher boiling point (~120 °C), which drastically reduces evaporation rates in fast-drying solvent applications . Substituting with branched isomers like methyl isobutyrate introduces severe steric hindrance, raising activation energy barriers in catalytic carbonylation and esterification processes, thereby reducing overall reaction efficiency[2].
In combustion modeling, methyl butyrate is utilized to simulate the behavior of long-chain fatty acid methyl esters (FAMEs). Kinetic studies demonstrate that methyl butyrate undergoes decomposition via unimolecular simple fission, which accurately mirrors the primary degradation pathways of actual biodiesel [1]. In contrast, ethyl propionate, despite having the same molecular weight, undergoes a six-centered unimolecular dissociation due to its ethyl ester group [1]. This mechanistic divergence makes ethyl-based analogs unsuitable for accurate FAME modeling.
| Evidence Dimension | Primary thermal decomposition mechanism |
| Target Compound Data | Methyl butyrate (Unimolecular simple fission) |
| Comparator Or Baseline | Ethyl propionate (Six-centered unimolecular dissociation) |
| Quantified Difference | Fundamental shift in radical formation pathways |
| Conditions | High-temperature combustion kinetic modeling |
Ensures accurate predictive modeling for biodiesel engine research by perfectly replicating the chemical kinetics of larger FAMEs without the computational burden.
For applications requiring rapid solvent flash-off, the choice of ester chain length is critical. Methyl butyrate exhibits a boiling point of 102–103 °C, placing it in the highly volatile category for formulation solvents . Its closest structural analog, ethyl butyrate, has a significantly higher boiling point of 120–121 °C. This ~18 °C differential fundamentally alters the vapor pressure profile and evaporation rate, making methyl butyrate the superior choice for fast-drying coatings, specialized electrolytes, and top-note fragrance delivery systems.
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | 102–103 °C |
| Comparator Or Baseline | Ethyl butyrate (120–121 °C) |
| Quantified Difference | ~18 °C lower boiling point |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
Allows formulators to achieve significantly faster drying times and immediate vapor release compared to heavier ethyl esters.
In catalytic synthesis, the linear structure of methyl butyrate offers distinct kinetic advantages over branched isomers. Density Functional Theory (DFT) studies on Rh-catalyzed propene carbonylation reveal that the formation of the linear methyl butyrate proceeds via a Carbonylation-First pathway with a highest-energy transition state barrier of 0.87 eV [1]. In contrast, the pathway to the branched isomer, methyl isobutyrate, faces severe steric crowding, resulting in a transition state barrier of 1.22 eV [1]. This substantial energetic preference dictates higher yields and selectivity for the linear ester.
| Evidence Dimension | Highest-energy transition state barrier (Carbonylation-First pathway) |
| Target Compound Data | 0.87 eV |
| Comparator Or Baseline | Methyl isobutyrate (1.22 eV) |
| Quantified Difference | 0.35 eV lower activation barrier |
| Conditions | Rh(II)/Silicalite-2 catalyzed propene carbonylation |
Drives higher catalytic efficiency and regioselectivity in industrial esterification and carbonylation workflows.
Due to its unimolecular simple fission decomposition pathway, methyl butyrate is the premier choice for laboratory-scale combustion kinetic modeling. It perfectly replicates the core structural reactions of long-chain fatty acid methyl esters (FAMEs) without the prohibitive computational complexity of modeling actual biodiesel, a feat that ethyl-based analogs cannot achieve [1].
With a boiling point of ~102 °C, methyl butyrate is prioritized in formulations requiring rapid flash-off, such as specialized coatings, low-temperature lithium-ion battery electrolytes, and high-volatility fragrance accords. It provides significantly faster evaporation kinetics than ethyl butyrate (~120 °C), optimizing process times in manufacturing.
Because of its unhindered linear geometry and lower activation energy barriers (0.87 eV vs 1.22 eV for branched isomers), methyl butyrate serves as the ideal target molecule for evaluating the efficiency and regioselectivity of novel transition-metal catalysts in carbonylation and esterification processes [2].
Flammable
Merck Index, 13th Edition
Methyl butyrate, thegoodscentscompany.com
Aldrich Chemicals Handbook, Sigma-Aldrich Company, Milwaukee, (2007)
Flath, Robert A.; Forrey, R. R. (1970). "Volatile components of Smooth Cayenne pineapple". Journal of Agricultural and Food Chemistry. 18 (2): 306–309. doi:10.1021/jf60168a018.
Use of methyl butyrate as an additive in perfume Archived 2008-05-31 at the Wayback Machine
Methyl butyrate as a component of biodiesel Archived March 6, 2006, at the Wayback Machine
Gaïl, S.; Thomson, M.J.; Sarathy, S.M.; Syed, S.A.; Dagaut, P.; Diévart, P.; Marchese, A.J.; Dryer, F.L. (2007). "A wide-ranging kinetic modeling study of methyl butanoate combustion". Proceedings of the Combustion Institute. 31: 305–311. doi:10.1016/j.proci.2006.08.051.
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